molecular formula C24H28FN3O2 B3444357 1-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-2-phenylethanone

1-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-2-phenylethanone

Cat. No.: B3444357
M. Wt: 409.5 g/mol
InChI Key: RWDJNTWJAYUGMU-UHFFFAOYSA-N
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Description

1-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-2-phenylethanone is an organic compound that features a piperazine ring substituted with a fluorophenyl group and a piperidinyl group

Properties

IUPAC Name

1-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O2/c25-21-6-8-22(9-7-21)26-14-16-28(17-15-26)24(30)20-10-12-27(13-11-20)23(29)18-19-4-2-1-3-5-19/h1-9,20H,10-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDJNTWJAYUGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-2-phenylethanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-2-phenylethanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group may enhance its binding affinity to certain receptors, while the piperazine and piperidinyl groups contribute to its overall pharmacological profile . The exact pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-2-phenylethanone is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and potential therapeutic applications. The presence of both piperazine and piperidinyl groups, along with the fluorophenyl and phenylethanone moieties, makes it a versatile compound for various research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-2-phenylethanone
Reactant of Route 2
Reactant of Route 2
1-[4-[4-(4-Fluorophenyl)piperazine-1-carbonyl]piperidin-1-yl]-2-phenylethanone

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